molecular formula C7H5IN2O B11778281 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B11778281
M. Wt: 260.03 g/mol
InChI Key: FQXJXYJWAQGWCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of iodine and a suitable precursor to introduce the iodine atom into the dihydropyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction parameters to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions can produce alcohols .

Scientific Research Applications

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to the presence of the iodine atom and the specific arrangement of functional groups.

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

5-iodo-1-methyl-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C7H5IN2O/c1-10-3-5(2-9)7(11)6(8)4-10/h3-4H,1H3

InChI Key

FQXJXYJWAQGWCG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=C1)I)C#N

Origin of Product

United States

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